

bezuclastinib bone marrow mast cell reduction measurement

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Compound Focus: Bezuclastinib

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Clinical Evidence of Bone Marrow Mast Cell Reduction

Bezuclastinib, a selective tyrosine kinase inhibitor targeting the KIT D816V mutation, has shown significant efficacy in reducing mast cell burden in clinical trials for both non-advanced (NonAdvSM) and advanced (AdvSM) systemic mastocytosis.

Table 1: Efficacy of Bezuclastinib on Mast Cell Burden and Biomarkers

Trial / Patient Population	Bone Marrow Mast Cell Reduction	Serum Tryptase Reduction (≥50%)	KIT D816V VAF Reduction (≥50%)
SUMMIT (NonAdvSM) [1]		87.4% of patients (vs. 0% placebo)	

| **SUMMIT Part 1b (NonAdvSM) [2]** | • **100 mg cohort:** 86% of patients (≥50% reduction) • **150 mg cohort:** 78% of patients (≥50% reduction) • **Placebo:** 40% of patients (≥50% reduction) | 100% (100 mg) and 89% (150 mg) of patients achieved reduction to <20 ng/mL (vs. 0% placebo) | 100% (100 mg) and 89% (150 mg) of patients (vs. 0% placebo) | | **APEX Part 1 (AdvSM) [3] [4]** | 100% of patients (≥50% reduction) | 94% of patients (≥50% reduction) | 93% of patients (≥50% reduction) |

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies of the SUMMIT (NCT05186753) and APEX (NCT04996875) clinical trials.

Patient Selection and Trial Design

- **Study Population:** The SUMMIT trial enrolls adult patients with **non-advanced SM** (indolent SM or smoldering SM), while the APEX trial enrolls patients with **advanced SM** (aggressive SM, SM with an associated hematologic neoplasm, or mast cell leukemia), all centrally adjudicated per **World Health Organization (WHO) criteria** [5] [3] [6].
- **Study Design:** Both are randomized, double-blind, placebo-controlled (SUMMIT) or open-label (APEX), multicenter, Phase 2 trials [1] [3] [2].
- **Dosing:** In SUMMIT Part 2, patients are randomized to receive either **bezuclastinib 100 mg once daily** or a matching **placebo**, both in combination with best supportive care (BSC), for 24 weeks [1] [2].

Bone Marrow Aspirate and Biopsy Collection

- **Procedure:** A bone marrow aspirate and biopsy is performed at **screening (baseline)** and at the **end of the primary treatment period** (e.g., Week 24 for SUMMIT) [1].
- **Handling:** The bone marrow trephine biopsy specimen is fixed in neutral-buffered formalin, decalcified, and embedded in paraffin for sectioning [7].

Mast Cell Staining and Identification

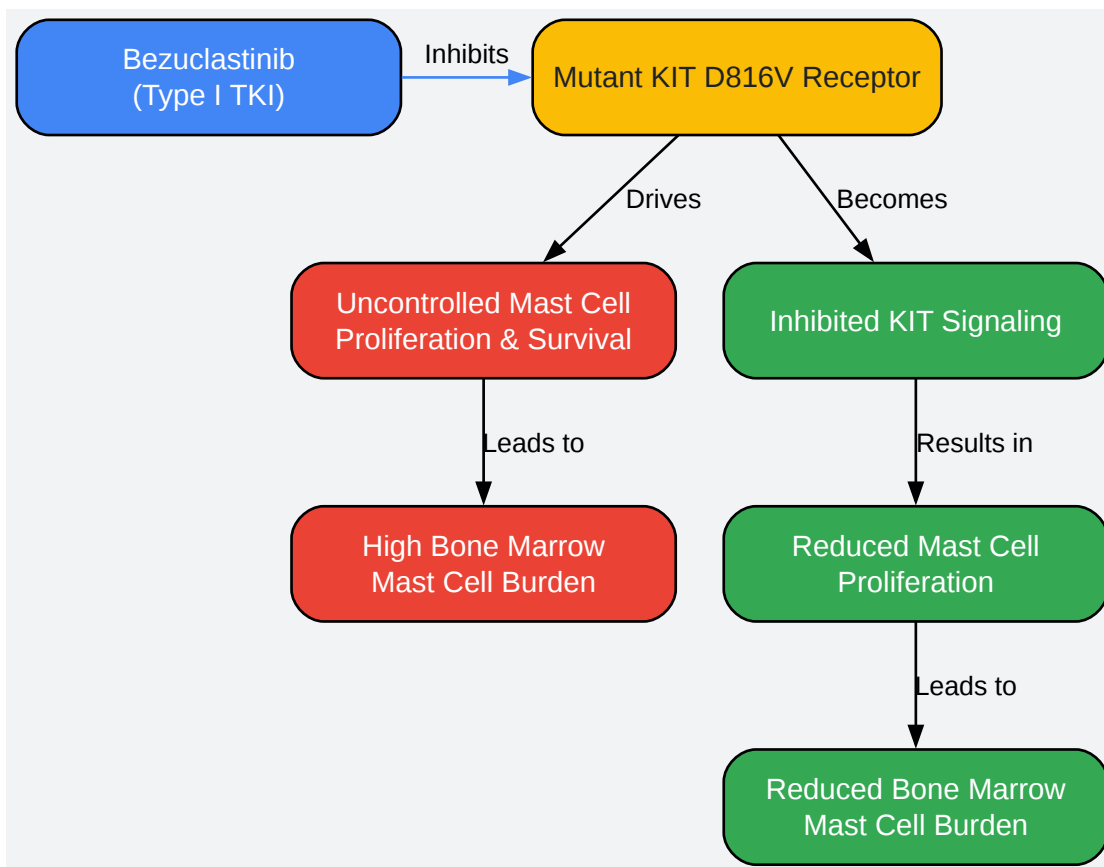
- **Staining Method:** Tissue sections are stained with **anti-tryptase immunohistochemistry (IHC)** using a standard protocol. Tryptase is a highly specific marker for mast cells, allowing for precise identification and quantification [3].
- **Alternative Staining:** While not used in the cited **bezuclastinib** trials, **toluidine blue staining** is another validated histochemical method that induces metachromasia in mast cell granules, making them visible for counting [7].

Mast Cell Quantification and Analysis

- **Microscopy:** Stained bone marrow sections are examined under a light microscope by a qualified pathologist.
- **Quantification Method:** The **pathologist counts the number of mast cells** in multiple high-power fields (HPFs). The results can be expressed as:
 - The **percentage of mast cells** in the total nucleated cell population [3].
 - The **mean number of mast cells per HPF** [7].
- **Response Criterion:** A key efficacy endpoint is the proportion of patients achieving a **≥50% reduction in bone marrow mast cell burden** from baseline to the end of the assessment period [1] [2].

Mechanism of Action and Assessment Workflow

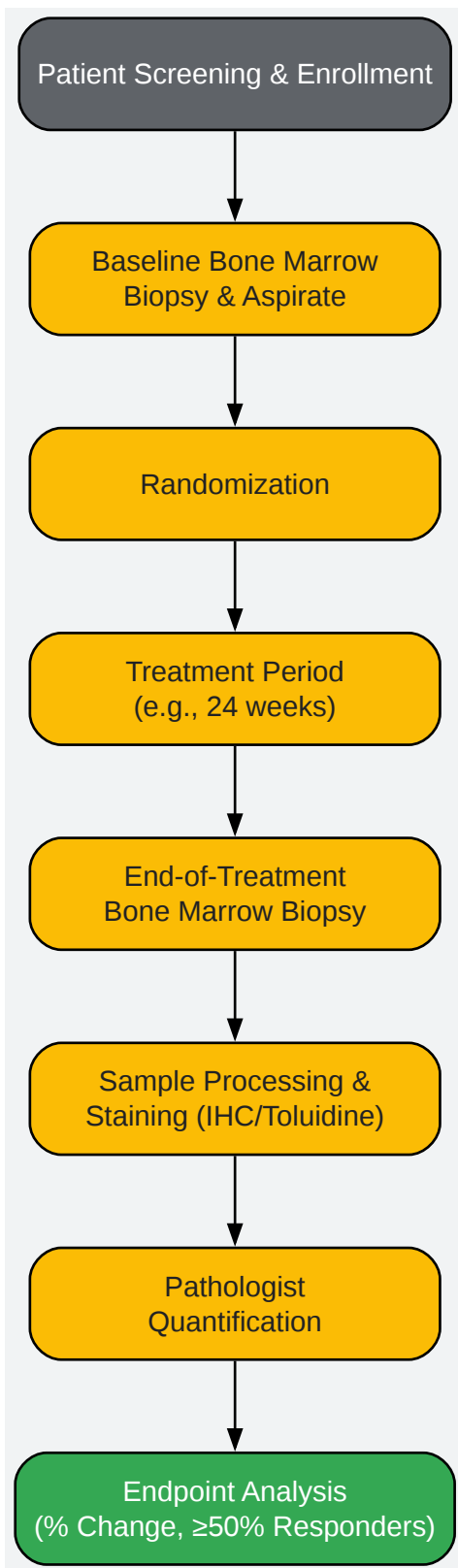
Bezuclastinib is a type I, ATP-competitive tyrosine kinase inhibitor designed to potently and selectively inhibit the KIT D816V mutation. This mutation drives pathological mast cell survival and proliferation in SM. By targeting the active conformation of the mutant KIT receptor, **bezuclastinib** inhibits downstream oncogenic signaling pathways, leading to reduced mast cell proliferation and survival, and ultimately a decrease in mast cell burden in tissues like the bone marrow [3] [6] [8].



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*Diagram 1: Mechanism of **bezuclastinib** inhibiting KIT D816V to reduce bone marrow mast cell burden.*

The workflow for assessing treatment efficacy in a clinical trial involves a structured process from patient screening to final data analysis, as outlined below.



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Diagram 2: Workflow for bone marrow mast cell burden assessment in clinical trials.

Safety and Tolerability Profile

The safety data from clinical trials indicate that **bezuclastinib** is well-tolerated, supporting its potential for chronic use.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from the SUMMIT Trial [1] [5]

Adverse Event	Bezuclastinib (Incidence)	Placebo (Incidence)	Notes
Hair Color Change	69.5%	5.0%	Mostly low grade
Altered Taste	23.7%	0%	
Nausea	22.0%	13.3%	
ALT/AST Elevation	22.0% (\geq Gr3: 5.9%)	6.6% (\geq Gr3: 0%)	Leading cause of discontinuation; all cases were transient and resolved [1].
Serious AEs	4.2%	5.0%	
Discontinuations (any AE)	5.9%	Not reported	

Conclusion and Future Directions

In summary, the data from the SUMMIT and APEX trials robustly demonstrate that **bezuclastinib** can significantly reduce bone marrow mast cell burden in systemic mastocytosis patients. Cogent Biosciences is on track to submit a New Drug Application (NDA) to the FDA for **bezuclastinib** in NonAdvSM by the end of 2025 [1] [9]. Top-line results from the **APEX trial in AdvSM** and the **PEAK trial in GIST** are expected in late 2025 [9].

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